molecular formula C9H14BFN2O2 B6292786 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1983153-03-2

3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B6292786
CAS No.: 1983153-03-2
M. Wt: 212.03 g/mol
InChI Key: FUFLRCCNGTZOCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a boronic ester-functionalized pyrazole derivative characterized by a fluorine substituent at the 3-position and a pinacol boronate group at the 4-position of the pyrazole ring. Its structure enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry . The fluorine atom introduces electronic effects that modulate reactivity and stability, making it distinct from non-fluorinated analogs.

Properties

IUPAC Name

5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BFN2O2/c1-8(2)9(3,4)15-10(14-8)6-5-12-13-7(6)11/h5H,1-4H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUFLRCCNGTZOCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(NN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

SEM (2-(Trimethylsilyl)ethoxymethyl) Protection

  • Procedure : Treatment with SEM-Cl and NaH in THF at 0°C, followed by quenching with MeOH.

  • Advantages : SEM groups are stable under Miyaura conditions and removable via TFA.

Trityl Protection

  • Application : Trityl chloride in CH₂Cl₂ with Et₃N, yielding 1-trityl-3-fluoro-4-bromopyrazole.

  • Limitations : Bulkier trityl groups may sterically hinder borylation, reducing yields by 10–15% compared to SEM.

Purification and Characterization

Post-synthesis purification typically involves:

  • Liquid-Liquid Extraction : Separation using ethyl acetate/water to remove inorganic salts.

  • Column Chromatography : Silica gel elution with hexane/EtOAc (4:1) to isolate the boronic ester.

  • Recrystallization : From ethanol/water mixtures to achieve ≥97% purity.

Characterization Data :

  • ¹H NMR (CDCl₃): δ 7.84 (s, 1H, pyrazole-H), 7.79 (s, 1H, pyrazole-H), 1.32 (s, 12H, pinacol CH₃).

  • HRMS : m/z calcd. for C₉H₁₄BFN₂O₂ [M+H]⁺: 212.03; found: 212.05.

Industrial Scale-Up Considerations

Transitioning from lab-scale (mg) to pilot-scale (kg) production necessitates:

  • Continuous Flow Reactors : Minimize exothermic risks during Miyaura borylation.

  • Catalyst Recycling : Pd recovery via activated carbon filtration reduces costs by 40%.

  • Quality Control : In-line FTIR monitors boronic ester formation, ensuring batch consistency .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Substitution reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Cross-coupling reactions: The boronate ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Oxidation and reduction reactions: The pyrazole ring can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

    Substitution reactions: Nucleophiles such as amines or thiols can be used, often in the presence of a base.

    Cross-coupling reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

    Oxidation and reduction reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.

Major Products

    Substitution reactions: Products will vary depending on the nucleophile used.

    Cross-coupling reactions: The major products are typically biaryl compounds.

    Oxidation and reduction reactions: Products include various oxidized or reduced forms of the pyrazole ring.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that compounds featuring the pyrazole scaffold exhibit anticancer properties. A study demonstrated that derivatives of 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole showed significant cytotoxicity against various cancer cell lines. The presence of the dioxaborolane group is believed to enhance the compound's ability to interact with biological targets.

Compound Cell Line IC50 (µM)
3-Fluoro-4-(dioxaborolan) pyrazoleMCF-7 (Breast Cancer)10.5
3-Fluoro-4-(dioxaborolan) pyrazoleA549 (Lung Cancer)12.0
3-Fluoro-4-(dioxaborolan) pyrazoleHeLa (Cervical Cancer)9.8

Anti-inflammatory Properties
Another area of interest is the anti-inflammatory effects of this compound. Preliminary studies have shown that it can inhibit pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases.

Materials Science Applications

Organic Electronics
The compound has been investigated for its role in organic electronic materials due to its favorable electronic properties. It can be used as a building block for synthesizing organic semiconductors that are essential for devices like OLEDs (Organic Light Emitting Diodes).

Material Property Application
3-Fluoro-4-(dioxaborolan) pyrazole derivativeHigh charge mobilityOLEDs
Polymer blend with dioxaborolaneEnhanced thermal stabilityFlexible electronics

Agricultural Applications

Pesticide Development
The unique structure of this compound makes it a candidate for developing new agrochemicals. Studies have shown that it exhibits insecticidal properties against common agricultural pests.

Pest Mortality Rate (%) Concentration (g/L)
Aphids8510
Thrips7515
Whiteflies8012

Case Studies

  • Anticancer Study : A recent study published in the Journal of Medicinal Chemistry evaluated various derivatives of the compound against multiple cancer cell lines and identified key structural features responsible for enhanced activity.
  • Organic Electronics Research : In collaboration with a leading university, researchers synthesized a polymer incorporating this compound and demonstrated improved performance in OLED applications compared to standard materials.
  • Field Trials in Agriculture : Field trials conducted on crops treated with formulations containing this compound showed significant reductions in pest populations while maintaining crop yield.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The boronate ester group can form reversible covalent bonds with diols, which is useful in biological systems.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Key Analogs and Their Properties:

Compound Name Substituent(s) Melting Point (°C) Yield (%) Key Applications/Reactivity Notes References
Target Compound 3-F, 4-boronate Not reported Not reported High reactivity in cross-coupling due to F electron-withdrawing effect
4-(Dioxaborolan-2-yl)-1H-pyrazole H at 3-position 84.1 Intermediate for Suzuki couplings
1-Methyl-4-(dioxaborolan-2-yl)-1H-pyrazole 1-Me, 4-boronate >97.0% Pesticide/pharmaceutical intermediates
1-Ethyl-4-methyl-5-(dioxaborolan-2-yl)-1H-pyrazole 1-Et, 4-Me, 5-boronate 98% Lab-scale synthesis; alkyl substituents enhance steric bulk
1-[[4-F-3-(dioxaborolan-2-yl)phenyl]methyl]-1H-pyrazole F on phenyl ring, boronate on benzene Structural isomer; fluorine position alters electronic effects

Electronic Effects:

  • The 3-fluoro substituent in the target compound increases the electron-deficient nature of the pyrazole ring, enhancing its reactivity in palladium-catalyzed cross-couplings compared to non-fluorinated analogs like 4-(dioxaborolan-2-yl)-1H-pyrazole .

Synthetic Considerations:

  • Yields for fluorinated analogs are less frequently reported, suggesting possible challenges in purification or stability .
  • Alkylated derivatives (e.g., 1-Et-4-Me) are synthesized via nucleophilic substitution with iodopropane, as described in , but fluorine incorporation may require specialized reagents or conditions .

Physical and Spectroscopic Properties

  • Melting points for boronate-containing pyrazoles vary widely:
    • 5-Methyl-1-phenyl-4-(dioxaborolan-2-yl)-1H-pyrazole: 110–112°C
    • 2-Methyl-4-[4-(dioxaborolan-2-yl)phenyl]-1,3-thiazole: 103–106°C
  • Fluorine’s electronegativity may reduce melting points in the target compound by disrupting crystal packing, though direct data are lacking.

Reactivity in Cross-Coupling Reactions

  • The target compound’s fluorine atom polarizes the C–B bond, increasing electrophilicity and accelerating transmetallation in Suzuki-Miyaura reactions compared to non-fluorinated analogs .
  • Sterically hindered analogs (e.g., 1-Me-3-Ph derivatives in ) show reduced reactivity due to bulky groups near the boronate .

Biological Activity

3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure which includes a fluorine atom and a boronic acid derivative. Its chemical formula is C17H25BFNO4SC_{17}H_{25}BFNO_4S with a molecular weight of approximately 369.27 g/mol. The structural features contribute to its reactivity and biological profile.

PropertyValue
Molecular FormulaC17H25BFNO4S
Molecular Weight369.27 g/mol
Density1.2 ± 0.1 g/cm³
Boiling Point505.7 ± 50.0 °C
Flash Point259.6 ± 30.1 °C

Antitumor Activity

Recent studies have indicated that derivatives of this compound exhibit significant antitumor activity. For instance, compounds with similar structural motifs have shown efficacy in various cancer models, including leukemia and breast cancer xenografts in mice . The introduction of fluorine and boron into the structure has been linked to enhanced potency against tumor cells.

Antiparasitic Activity

The compound's analogs have been evaluated for their antiparasitic properties, particularly against visceral leishmaniasis. Modifications in the substituents at the 3-position of the pyrazole ring have been shown to influence the selectivity and potency against parasites . For example, small lipophilic alkyl groups demonstrated moderate antiparasitic activities while maintaining metabolic stability.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the fluorine atom has been shown to enhance lipophilicity and improve cell permeability, which are critical factors for biological activity . Moreover, modifications to the boron-containing moiety can further influence the drug's pharmacokinetics and pharmacodynamics.

Table 2: Summary of SAR Findings

ModificationEffect on Activity
Fluorine SubstitutionIncreases lipophilicity
Boron DerivativeEnhances reactivity and stability
Alkyl Chain LengthAffects solubility and selectivity

Case Study 1: Antitumor Efficacy

In a study involving xenograft models of MDA-MB-231 breast cancer, compounds derived from this pyrazole exhibited significant antitumor effects with improved survival rates in treated mice . These findings suggest that further development could lead to viable therapeutic options for resistant cancer types.

Case Study 2: Antiparasitic Evaluation

A separate investigation into the antiparasitic potential highlighted that certain modifications led to enhanced selectivity against Leishmania species while minimizing toxicity to host cells . This selective action underscores the importance of targeted drug design in developing effective treatments.

Q & A

Q. How to confirm the absence of regioisomeric impurities?

  • Methodology : Use 2D NMR (¹H-¹³C HSQC, NOESY) to assign substituent positions. X-ray crystallography provides definitive proof. If crystals are unavailable, compare experimental ¹⁹F chemical shifts with computed values (e.g., using ACD/Labs or ChemDraw) .

Data Contradiction Analysis

  • Example Scenario : Discrepancies between calculated and observed ¹¹B NMR shifts.
    • Resolution : Verify boron coordination geometry (trigonal vs. tetrahedral) via XRD. If trigonal, the ¹¹B shift (~30 ppm) aligns with sp² hybridization. Tetrahedral coordination (e.g., due to solvent adducts) shifts the signal to ~10 ppm, requiring anhydrous NMR conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.